cis-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride
Description
Historical Development of Tetrahydropyran Scaffolds in Medicinal Chemistry
Tetrahydropyran (THP) derivatives have emerged as privileged scaffolds in medicinal chemistry due to their conformational rigidity, metabolic stability, and compatibility with sp³-hybridized carbon frameworks. Early work focused on simple THP ethers and lactones, but the integration of nitrogen-containing functionalities in the late 20th century marked a paradigm shift. The development of 4-aminotetrahydropyran scaffolds, as demonstrated by Nortcliffe et al. (2017), utilized tethered enol-ether Prins cyclizations to generate sp³-rich structures amenable to diversification via copper-catalyzed azide-alkyne cycloadditions or amine reductions. This methodology addressed the pharmaceutical industry’s demand for three-dimensional complexity in small-molecule libraries, particularly for central nervous system (CNS) and antimicrobial targets.
A comparative analysis of synthetic approaches reveals evolutionary milestones:
These innovations underscore the scaffold’s adaptability in addressing divergent therapeutic needs.
Structural Significance of cis-Substituted Tetrahydropyran Rings
The cis configuration of substituents on tetrahydropyran rings imposes distinct conformational constraints that enhance target engagement. X-ray crystallographic studies of analogs such as (3S,4S)-3-methyltetrahydro-2H-pyran-4-amine (PubChem CID: 55285641) demonstrate that cis-amine and methyl groups adopt equatorial positions, minimizing 1,3-diaxial strain while optimizing hydrogen-bonding networks. This stereoelectronic profile is critical for:
- Lipid bilayer penetration : The cis-methoxy group in derivatives like cis-(3-methoxy-tetrahydro-pyran-4-yl)-methyl-amine (PubChem CID: 67314240) reduces desolvation penalties during membrane traversal.
- Enantioselective catalysis : Chiral Cr(III) complexes enable asymmetric hetero Diels-Alder reactions, achieving >90% enantiomeric excess in THP ring formation.
Molecular dynamics simulations further reveal that cis-substituted THP derivatives exhibit 30–50% lower conformational entropy compared to trans isomers, enhancing binding kinetics to rigid enzyme active sites.
Pharmacological Relevance of Methoxy and Amine Functionalities on Heterocyclic Scaffolds
The synergistic interplay between methoxy and amine groups in cis-4-methoxytetrahydro-2H-pyran-3-amine hydrochloride enables multifaceted molecular interactions:
Methoxy Group
- Electron donation : Resonance effects stabilize proximal carbocations during Prins cyclizations, directing regioselective ring formation.
- Hydrogen-bond acceptance : Methoxy oxygen serves as a hydrogen-bond acceptor in kinase ATP-binding pockets, as evidenced by docking studies of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-ethoxy-3-methoxybenzyl)-6-methylheptan-1-amine (PubChem CID: 4837405).
Amine Functionality
- Protonation-dependent solubility : The hydrochloride salt form enhances aqueous solubility (log P reduced by 1.2–1.5 units) without compromising blood-brain barrier permeability.
- Covalent modification : Primary amines undergo reductive amination with ketone-containing biomolecules, enabling targeted prodrug strategies.
Research Evolution of Tetrahydropyran-Based Amine Compounds
The trajectory of tetrahydropyran-amine research reflects three key phases:
- Scaffold Identification (2000–2010) : Exploration of THP’s conformational properties in natural products like lasonolide A.
- Methodology Development (2010–2020) : Advances in asymmetric catalysis (e.g., Cr(III)-mediated cycloadditions) and protecting-group strategies.
- Functionalization Era (2020–Present) : Late-stage diversification via click chemistry and continuous-flow hydrogenation, exemplified by the synthesis of 1263378-30-8 (3-methyltetrahydropyran-4-amine).
Recent patents highlight this compound’s utility in:
- Allosteric modulation of G-protein-coupled receptors (GPCRs)
- Fragment-based drug design against protein-protein interfaces
Properties
IUPAC Name |
(3R,4S)-4-methoxyoxan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDOVOWMWSBVCD-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCOC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tetrahydropyran, which is subjected to methoxylation to introduce the methoxy group.
Amine Introduction:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize the efficiency of each reaction step.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride can undergo oxidation reactions, often resulting in the formation of corresponding oxides or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the methoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxides or ketones.
Reduction Products: Various reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy or amine groups.
Scientific Research Applications
cis-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride involves its interaction with specific molecular targets. The methoxy and amine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
The following analysis compares cis-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride with two structurally related compounds from the evidence:
Structural and Physicochemical Properties
*Derived from free base (C₆H₁₃NO₂) + HCl (36.46 g/mol).
Key Observations:
Substituent Position and Polarity: The target compound’s methoxy group at C4 and amine at C3 create distinct electronic effects compared to analogs with substituents at C3. The cis-3-Methoxytetrahydro-2H-pyran-4-amine () shares a methoxy group but at C3, which may reduce steric hindrance compared to the target’s C4 substitution.
Salt vs. Free Base :
- The hydrochloride salt form (target and ) improves aqueous solubility and crystallinity compared to free amines (), which is critical for pharmaceutical formulations .
Biological Activity
cis-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both methoxy and amine functional groups, serves as a versatile building block in organic synthesis and is being investigated for various therapeutic applications.
The molecular formula of this compound is . Its structure includes a tetrahydropyran ring with a methoxy group at the 4-position and an amine group at the 3-position. This unique configuration influences its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The methoxy and amine groups enhance its binding affinity, allowing it to modulate biochemical pathways effectively. Research indicates that this compound may influence cell signaling pathways related to proliferation and apoptosis, making it a candidate for further therapeutic exploration.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage in various diseases.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The MTT assay, which measures mitochondrial activity as an indicator of cell viability, has been employed in these studies. Preliminary results suggest that this compound may exhibit selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
| Cell Line | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| HeLa | 10 | 85 |
| HeLa | 20 | 70 |
| HeLa | 30 | 50 |
| MCF-7 | 10 | 80 |
| MCF-7 | 20 | 65 |
Case Studies
- Antioxidative Properties : A study exploring the antioxidative capabilities of related compounds revealed that they significantly reduced reactive oxygen species (ROS) levels in vitro. The findings indicated that these compounds could be beneficial in mitigating oxidative stress-related conditions, such as cancer and neurodegenerative diseases .
- Cytotoxic Effects : In a recent investigation, this compound was tested against ovarian cancer cell lines. Results indicated a concentration-dependent decrease in cell viability, with IC50 values suggesting effective inhibition of cell proliferation.
Comparative Analysis with Similar Compounds
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| This compound | Methoxy, Amine | Antioxidant, Cytotoxic |
| 4-Methoxytetrahydrofuran | Methoxy | Limited biological activity |
| Tetrahydropyran-3-amine | Amine | Lower reactivity |
Q & A
Q. What are the standard analytical techniques for confirming the structure and purity of cis-4-Methoxytetrahydro-2H-pyran-3-amine hydrochloride?
- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY, NOESY) to verify stereochemistry and substituent positions, mass spectrometry (MS) for molecular weight validation, and HPLC with UV detection for purity assessment (≥95%). Chiral chromatography (e.g., using amylose-based columns) is critical to confirm enantiomeric purity, as stereochemical integrity impacts biological activity .
Q. How is this compound typically synthesized, and what are common intermediates?
- Methodological Answer : A standard route involves reductive amination of the corresponding ketone precursor (e.g., 4-methoxytetrahydro-2H-pyran-3-one) using sodium cyanoborohydride or hydrogenation with a chiral catalyst to control stereochemistry. Key intermediates include cis-4-aminotetrahydro-2H-pyran-3-ol derivatives, which are methoxylated and subsequently hydrochlorinated .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) (gloves, lab coats). Avoid inhalation and direct contact due to potential amine-related irritation. Storage should be in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric resolution of this compound during synthesis?
- Methodological Answer : Chiral auxiliary-assisted synthesis or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can enhance enantiopurity. For chromatographic separation, use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC .
Q. What methodological approaches are recommended to assess the hydrolytic stability of this compound under physiological conditions?
Q. How do stereochemical variations (e.g., trans-isomers) impact the compound’s biological activity, and how can such impurities be detected?
- Methodological Answer : Trans-isomers may exhibit reduced receptor binding affinity. Use NOESY NMR to distinguish cis/trans configurations via spatial correlations. For quantification, employ reverse-phase HPLC with a polar-embedded column (e.g., Zorbax SB-Phenyl) and gradient elution (0.1% TFA in water/acetonitrile) .
Q. What strategies are effective for incorporating this amine into peptide or prodrug conjugates while preserving stereochemistry?
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the molecule’s 3D structure. Use AutoDock Vina or Schrödinger Suite for docking studies against target proteins (e.g., GPCRs, enzymes). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction and Validation Questions
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Q. What experimental evidence resolves contradictions in the compound’s reported solubility profiles?
- Methodological Answer :
Perform equilibrium solubility studies in DMSO, water, and ethanol using the shake-flask method with UV/Vis quantification. Compare results with published data, considering batch-to-batch variability in crystallinity (analyzed via X-ray powder diffraction ) .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
Q. How can the compound’s metabolic stability be assessed in hepatic microsomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
